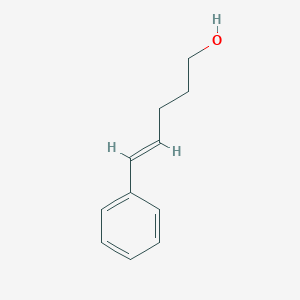

5-Phenyl-4E-pentenol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQBSEZWJAWWCT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-16-5, 37464-86-1 | |

| Record name | 5-Phenylpent-4-enyl-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-1-ol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Context and Contemporary Relevance As a Chemical Entity

The foundational chemistry of cinnamyl compounds, the broader family to which (E)-5-phenylpent-4-en-1-ol belongs, has historical roots in the study of natural products. Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have been central to the elucidation of fundamental biochemical pathways, such as the beta-oxidation of fatty acids. inchem.orgwou.edu The synthesis of cinnamaldehyde (B126680), a related compound, was first achieved in 1854, laying the groundwork for the exploration of this class of molecules. wikipedia.org

In the contemporary research arena, (E)-5-phenylpent-4-en-1-ol is recognized for its utility as a versatile building block. Its structure, featuring a reactive hydroxyl group and a carbon-carbon double bond in conjugation with a phenyl ring, allows for a wide array of chemical transformations. ontosight.ai This dual functionality makes it an attractive starting material for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and fragrances. ontosight.ai The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides, a configuration that influences its physical and chemical properties. ontosight.ai

Research Trajectories and Scope of Academic Inquiry

Established Synthetic Routes to (E)-5-phenylpent-4-en-1-ol

Reduction of Carboxylic Acid Derivatives

A principal strategy for the formation of (E)-5-phenylpent-4-en-1-ol involves the reduction of corresponding carboxylic acids and their ester derivatives. This approach is favored for its directness and the availability of suitable starting materials.

(4E)-5-phenyl-4-pentenoic acid can be effectively reduced to the target alcohol, (E)-5-phenylpent-4-en-1-ol. lookchem.comalfa-chemistry.com A common and high-yielding method employs lithium aluminum hydride (LiAlH₄) in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. lookchem.com This reaction typically proceeds with excellent conversion, often achieving a yield of 100%. lookchem.com

The ester derivative, (E)-ethyl 5-phenylpent-4-enoate, serves as another viable precursor for the synthesis of (E)-5-phenylpent-4-en-1-ol. lookchem.com The reduction of this α,β-unsaturated ester can be accomplished using various reducing agents. elsevierpure.compsgcas.ac.inmasterorganicchemistry.com

Metal hydride reagents are instrumental in the reduction of both carboxylic acids and esters to alcohols.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting both (4E)-5-phenyl-4-pentenoic acid and its ethyl ester to (E)-5-phenylpent-4-en-1-ol. lookchem.comic.ac.ukmasterorganicchemistry.com When reducing the carboxylic acid, LiAlH₄ in THF under an inert atmosphere provides a quantitative yield of the desired alcohol. lookchem.com It is a strong, non-selective reducing agent capable of reducing a wide range of functional groups. masterorganicchemistry.com

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another potent reducing agent that can be used for the conversion of (E)-ethyl 5-phenylpent-4-enoate. lookchem.com The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent system like tetrahydrofuran and dichloromethane, and can proceed for several hours to ensure complete conversion. lookchem.com While DIBAL-H can reduce esters to primary alcohols, it is often used for the partial reduction of esters to aldehydes under carefully controlled conditions. masterorganicchemistry.comchemistrysteps.com For the complete reduction to the alcohol, an excess of the reagent and higher temperatures may be required. psgcas.ac.in

| Precursor | Reagent | Solvent(s) | Temperature | Yield | Reference |

| (4E)-5-phenyl-4-pentenoic acid | Lithium aluminum hydride | Tetrahydrofuran | Not specified | 100% | lookchem.com |

| (E)-ethyl 5-phenylpent-4-enoate | Diisobutylaluminium hydride | Tetrahydrofuran, Dichloromethane | -78 °C | 100% | lookchem.com |

Conversion from Alkynyl Precursors

An alternative synthetic strategy involves the stereoselective reduction of an alkynyl precursor, which allows for precise control over the geometry of the resulting double bond.

The compound 5-phenylpent-4-yn-1-ol is a key intermediate in this pathway. lookchem.comsoton.ac.ukprepchem.com The stereoselective hydrogenation of the triple bond in this molecule leads to the formation of the (E)-alkene. One effective method for this transformation is the use of lithium aluminum hydride in tetrahydrofuran, with the reaction being heated for an extended period to ensure complete conversion. lookchem.com This method has been reported to yield the desired (E)-5-phenylpent-4-en-1-ol in 99% yield. lookchem.com

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

| 5-phenylpent-4-yn-1-ol | Lithium aluminum hydride | Tetrahydrofuran | Heating, 20h | 99% | lookchem.com |

Strategies for Acetylene (B1199291) Reduction

A prominent method for the synthesis of (E)-5-phenylpent-4-en-1-ol involves the stereoselective reduction of an acetylene precursor, specifically 5-phenylpent-4-yn-1-ol. This transformation selectively produces the (E)-alkene isomer. The reaction is commonly carried out using a metal hydride reducing agent.

One established procedure involves dissolving 5-phenylpent-4-yn-1-ol in an anhydrous solvent like tetrahydrofuran (THF). soton.ac.uk The solution is then treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature, often starting at 0 °C. soton.ac.ukrsc.org This method efficiently yields (E)-5-phenylpent-4-en-1-ol with high selectivity for the trans-double bond. rsc.org The reaction proceeds via the trans-addition of hydrogen across the triple bond.

Table 1: Acetylene Reduction for (E)-5-phenylpent-4-en-1-ol Synthesis

| Precursor | Reagent | Solvent | Key Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 5-phenylpent-4-yn-1-ol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, 0 °C to reflux | (E)-5-phenylpent-4-en-1-ol | 99% | rsc.orglookchem.com |

Grignard Reaction-Based Syntheses

Grignard reactions provide a versatile route to construct the carbon skeleton of (E)-5-phenylpent-4-en-1-ol. ontosight.ai This approach typically involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde.

A specific example is the reaction between cinnamaldehyde (B126680) and vinylmagnesium bromide. rsc.org In this synthesis, vinylmagnesium bromide is added to a solution of cinnamaldehyde in an anhydrous solvent like THF at 0 °C. The reaction mixture is then allowed to warm to room temperature to ensure completion. This 1,2-addition of the vinyl Grignard reagent to the aldehyde functionality generates (E)-1-phenylhepta-1,5-dien-3-ol, a related structure. A similar strategy, reacting a suitable Grignard reagent with an epoxide, can also be envisioned to form the desired carbon chain. The versatility of Grignard reagents allows for various disconnections in planning the synthesis of the target molecule. researchgate.net

Reduction of Corresponding Aldehydes or Ketones

The reduction of a corresponding aldehyde or carboxylic acid is another effective method for preparing (E)-5-phenylpent-4-en-1-ol. ontosight.ai This strategy relies on the availability of the parent carbonyl compound, (E)-5-phenylpent-4-enal, or the corresponding carboxylic acid.

For instance, (E)-5-phenylpent-4-enal can be reduced to the primary alcohol. rsc.org One method involves using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in a solvent like THF. rsc.org The reaction is typically performed at an elevated temperature to drive it to completion. rsc.org Alternatively, the synthesis can start from the corresponding carboxylic acid, (4E)-5-phenyl-4-pentenoic acid, which is reduced using a strong reducing agent like lithium aluminum hydride in an inert atmosphere to yield the target alcohol. lookchem.com

Table 2: Reduction of Carbonyls for (E)-5-phenylpent-4-en-1-ol Synthesis

| Precursor | Reagent | Solvent | Key Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| (E)-5-phenylpent-4-enal | Red-Al | Tetrahydrofuran (THF) | Room temp to 60 °C, 24 h | (E)-5-phenylpent-4-en-1-ol | Not specified | rsc.org |

| (4E)-5-phenyl-4-pentenoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Inert atmosphere | (E)-5-phenylpent-4-en-1-ol | 100% | lookchem.com |

Stereoselective Synthesis of (E)-5-phenylpent-4-en-1-ol and Related Chiral Alcohols

Achieving stereocontrol is crucial in modern organic synthesis, particularly for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. rug.nl The synthesis of chiral versions of (E)-5-phenylpent-4-en-1-ol and its analogues has been explored using biocatalytic methods and chiral auxiliaries.

Biocatalytic Asymmetric Reduction Strategies

Biocatalysis has emerged as a powerful tool for green chemistry, offering high selectivity and environmentally benign reaction conditions. benthamdirect.combenthamscience.comucl.ac.uk Enzymes, such as those found in whole-cell systems, can perform highly stereoselective reductions of prochiral ketones and aldehydes to furnish optically active alcohols. benthamscience.comunimi.it

Baker's yeast (Saccharomyces cerevisiae) is a widely used and accessible biocatalyst for the asymmetric reduction of carbonyl compounds. benthamscience.com It contains a variety of reductases that can convert ketones and aldehydes into chiral alcohols, often with high enantiomeric excess (e.e.). benthamdirect.comrsc.org The stereochemical outcome of these reductions can often be predicted by Prelog's rule, although it is substrate-dependent. benthamscience.com

Research has demonstrated the effectiveness of baker's yeast in reducing various ketones to their corresponding (S)-alcohols in moderate to good yields and high optical purity. rsc.orgtandfonline.com For example, the reduction of 2-methyl-5-phenylpent-4-enal, an aldehyde structurally related to the target compound's precursor, using baker's yeast yields (2S)-2-methyl-5-phenylpent-4-en-1-ol with approximately 87% e.e. rsc.orgrsc.org This chiral alcohol is a key intermediate in the synthesis of natural α-tocopherol (vitamin E). rsc.orgrsc.org The success of these biotransformations can be sensitive to reaction conditions, such as the use of co-solvents like hexane, which can improve yield and reproducibility. acs.org

Table 3: Baker's Yeast-Mediated Asymmetric Reduction of Related Substrates

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Ref |

|---|---|---|---|---|

| 2-methyl-5-phenylpent-4-enal | Baker's yeast | (2S)-2-methyl-5-phenylpent-4-en-1-ol | ~87% | rsc.orgrsc.org |

| 4-phenylbutan-2-one | Baker's yeast | (S)-4-phenylbutan-2-ol | High | rsc.org |

Chiral Auxiliary and Ligand-Controlled Methods

In addition to biocatalysis, traditional asymmetric synthesis methods utilizing chiral auxiliaries and ligands are employed to control stereochemistry. rug.nl A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. bath.ac.uk

For example, Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and reductions. bath.ac.uk While direct application to (E)-5-phenylpent-4-en-1-ol is not detailed in the provided scope, the principle involves attaching the substrate to the chiral auxiliary, performing the desired transformation where the auxiliary blocks one face of the molecule, and then cleaving the auxiliary to release the chiral product.

Furthermore, stereoselective cyclization reactions of derivatives of (E)-5-phenylpent-4-en-1-ol have been reported. For instance, the Prins bicyclization of (E)-3-[2-(benzyloxy)phenyl]-5-phenylpent-4-en-1-ol with aldehydes is catalyzed by Lewis acids to produce hexahydropyrano[3,4-c]chromenes with controlled stereochemistry. thieme-connect.com Similarly, tandem Prins and Friedel-Crafts cyclizations of (4E)-3-benzyl-5-phenylpent-4-en-1-ol with aldehydes, catalyzed by a combination of scandium(III) triflate and p-toluenesulfonic acid, yield trans-fused hexahydro-1H-benzo[g]isochromenes with excellent selectivity. researchgate.net These examples highlight how the core structure of (E)-5-phenylpent-4-en-1-ol can be used as a scaffold for complex, stereocontrolled syntheses.

Enantioselective Catalysis in Olefin Reduction

While (E)-5-phenylpent-4-en-1-ol is an achiral molecule, the principles of enantioselective catalysis are crucial in modern organic synthesis for the production of chiral analogues and derivatives. Enantioselective catalysis in olefin reduction, typically asymmetric hydrogenation, aims to convert a prochiral olefin into a chiral product with high enantiomeric excess (e.e.). This is achieved using a chiral catalyst, often a transition metal complexed with a chiral ligand.

For structures related to (E)-5-phenylpent-4-en-1-ol, enantioselective methods are paramount. For instance, the synthesis of chiral tertiary alcohols can be accomplished through the enantioconvergent isomerization-hydrogenation of racemic allylic alcohols. diva-portal.org This process transforms a mixture of four isomers into a single product with high diastereo- and enantioselectivity. diva-portal.org The key stereodetermining step in such reactions is often a 1,3-rearrangement, showcasing how catalytic systems can control complex transformations. diva-portal.org

Another relevant application is the enantioselective reduction of a carbonyl group in a precursor molecule. Research has demonstrated the reduction of 2-methyl-5-phenylpent-4-enal using baker's yeast to produce (2S)-2-methyl-5-phenylpent-4-en-1-ol, a chiral analogue of the target compound, with approximately 87% e.e. rsc.org Although this involves a carbonyl reduction rather than a direct olefin reduction, it highlights the use of biocatalysis to achieve enantioselectivity in the synthesis of related structures.

The development of new N,P ligands for iridium-catalyzed hydrogenation has also expanded the toolbox for creating chiral centers. These catalytic systems have been successfully applied to the asymmetric hydrogenation of various fluoroalkenes and the enantioconvergent hydrogenation of allylic alcohols, yielding products with excellent selectivity. diva-portal.org

The table below summarizes catalyst systems and methods relevant to the enantioselective reduction of olefins and related functional groups, which could be conceptually applied to precursors for chiral derivatives of (E)-5-phenylpent-4-en-1-ol.

| Catalyst/Method | Substrate Type | Transformation | Selectivity | Reference |

| Iridium-N,P Ligand Complexes | Allylic Alcohols | Isomerization-Hydrogenation | Up to 99% e.e., 99:1 d.r. | diva-portal.org |

| Rhodium-Diphosphine Complexes | Arenes | Asymmetric Hydrogenation | High e.e. | diva-portal.org |

| Baker's Yeast (Biocatalysis) | α,β-Unsaturated Aldehydes | Carbonyl Reduction | ~87% e.e. | rsc.org |

| Aminopyridine Cobalt Complexes | Aromatic Olefins | Light-Driven Reduction | Not specified as enantioselective | rsc.org |

Retrosynthetic Analysis of (E)-5-phenylpent-4-en-1-ol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For (E)-5-phenylpent-4-en-1-ol, several viable retrosynthetic pathways can be envisioned.

A primary disconnection targets the (E)-configured carbon-carbon double bond. This leads to two powerful and common strategies in olefin synthesis: alkyne reduction and Wittig olefination.

Pathway A: Alkyne Reduction

This is one of the most reliable methods for constructing an (E)-alkene. The retrosynthetic disconnection is a functional group interconversion (FGI) of the trans-alkene to the corresponding alkyne.

Disconnection: (E)-alkene ⇒ Alkyne

Target: (E)-5-phenylpent-4-en-1-ol

Precursor 1: 5-phenylpent-4-yn-1-ol lookchem.com

The synthesis (forward direction) involves the stereoselective reduction of the alkyne. This is typically achieved by using dissolving metal reduction (e.g., sodium in liquid ammonia) or with specific hydride reagents like lithium aluminum hydride (LiAlH₄) in solvents such as tetrahydrofuran (THF). lookchem.comarkat-usa.org

Further disconnection of 5-phenylpent-4-yn-1-ol at the C-C triple bond leads to benzaldehyde (B42025) and the acetylide of a protected 4-hydroxy-1-butyne.

Pathway B: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The disconnection breaks the double bond into two components: a carbonyl compound and a phosphonium (B103445) ylide.

Disconnection: Alkene ⇒ Carbonyl + Ylide

Target: (E)-5-phenylpent-4-en-1-ol

Precursors: Benzaldehyde and (4-hydroxybutyl)triphenylphosphonium ylide. lookchem.com

The ylide is generated in situ from the corresponding phosphonium salt, (4-hydroxybutyl)triphenylphosphonium bromide, by treatment with a strong base. Standard Wittig conditions often yield a mixture of (E) and (Z) isomers. To favor the (E)-isomer, modifications such as the Schlosser protocol can be employed, which involves using a stabilized ylide or specific salt-free conditions.

Pathway C: Reduction of a Carboxylic Acid Derivative

A simpler disconnection involves an FGI at the alcohol functional group, leading back to the corresponding carboxylic acid or ester.

Disconnection: Alcohol ⇒ Carboxylic Acid/Ester

Target: (E)-5-phenylpent-4-en-1-ol

Precursors: (4E)-5-phenyl-4-pentenoic acid or (E)-ethyl 5-phenylpent-4-enoate. lookchem.com

The synthesis involves the reduction of the carboxylic acid or ester using a powerful reducing agent such as LiAlH₄. lookchem.com For the reduction of the ester, a milder reagent like diisobutylaluminium hydride (DIBAL-H) can also be used, often at low temperatures to prevent over-reduction. lookchem.com

The following table summarizes the key retrosynthetic disconnections and the corresponding synthetic reactions.

| Disconnection Point | Retrosynthetic Precursors | Corresponding Synthetic Reaction | Key Reagents | Reference |

| C=C (E)-Alkene | 5-phenylpent-4-yn-1-ol | Alkyne Reduction | LiAlH₄ in THF; or Na/NH₃ | lookchem.comarkat-usa.orgresearchgate.net |

| C=C Alkene | Benzaldehyde, (4-hydroxybutyl)triphenylphosphonium bromide | Wittig Olefination | Strong base (e.g., n-BuLi) | lookchem.com |

| C-OH Alcohol | (4E)-5-phenyl-4-pentenoic acid | Carboxylic Acid Reduction | LiAlH₄ | lookchem.com |

| C-OH Alcohol | (E)-ethyl 5-phenylpent-4-enoate | Ester Reduction | DIBAL-H; or LiAlH₄ | lookchem.com |

Reaction Chemistry and Transformations of E 5 Phenylpent 4 En 1 Ol

Olefin Functionalization Reactions of the (E)-Pentenyl Moiety

The styrenyl double bond in (E)-5-phenylpent-4-en-1-ol is susceptible to various addition and transformation reactions, providing a pathway to introduce new functionalities and modify the carbon skeleton.

The catalytic hydrogenation of the C=C double bond in (E)-5-phenylpent-4-en-1-ol is a fundamental transformation that leads to the saturated analogue, 5-phenylpentan-1-ol. This reaction is typically carried out in the presence of a metal catalyst and a hydrogen source. The primary challenge in the hydrogenation of related α,β-unsaturated compounds, such as cinnamaldehyde (B126680), is achieving selectivity. nih.govresearchgate.net For (E)-5-phenylpent-4-en-1-ol, the goal is the selective reduction of the alkene C=C bond without affecting the aromatic phenyl ring.

The hydrogenation of the C=C bond is thermodynamically more favorable than the reduction of the benzene (B151609) ring, allowing for selective transformation under controlled conditions. nih.gov Common catalytic systems for this purpose involve noble metals supported on carbon or other materials. The stereochemical outcome of this reaction is the formation of a single achiral product, 5-phenylpentan-1-ol, as the hydrogenation process removes the geometric isomerism of the double bond.

Table 1: Typical Catalytic Systems for Selective Hydrogenation of C=C Bonds

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Ethyl Acetate (B1210297) | Room temperature, 1-4 atm H₂ | 5-phenylpentan-1-ol |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Room temperature, 1-3 atm H₂ | 5-phenylpentan-1-ol |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Elevated temperature and pressure | 5-phenylpentan-1-ol |

The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms. umaine.edu This typically results in a syn-addition, although for this particular acyclic substrate, the stereochemical implication at the former double bond is not relevant as no new stereocenters are created.

The double bond of (E)-5-phenylpent-4-en-1-ol serves as a handle for various oxidation reactions, most notably epoxidation, to introduce new oxygen-containing functionalities. As a homoallylic alcohol, the hydroxyl group can direct the stereochemical course of these reactions.

A significant advancement in this area is the vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols. organic-chemistry.orgacs.org Traditional methods like the Sharpless epoxidation are highly effective for allylic alcohols but show poor enantioselectivity for homoallylic systems. acs.orgnih.gov Research has led to the development of modified bishydroxamic acid (BHA) ligands in combination with a vanadium source (e.g., VO(O-i-Pr)₃) to achieve high yields and excellent enantioselectivities for the epoxidation of homoallylic alcohols. organic-chemistry.orgnih.gov

Using an oxidant such as cumene (B47948) hydroperoxide (CHP) in a solvent like toluene (B28343) can effectively convert (E)-5-phenylpent-4-en-1-ol into its corresponding chiral epoxide. organic-chemistry.orgthieme-connect.com The use of chiral ligands allows for the synthesis of enantioenriched epoxides, which are versatile building blocks in organic synthesis. acs.org The reaction conditions are generally mild, often proceeding at room temperature with low catalyst loadings. thieme-connect.com

Table 2: Vanadium-Catalyzed Asymmetric Epoxidation of a Model Homoallylic Alcohol

| Catalyst System | Oxidant | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| VO(O-i-Pr)₃ / Chiral BHA Ligand | Cumene Hydroperoxide (CHP) | Toluene | Room Temp. | High | >95% |

This methodology represents a powerful tool for introducing stereocontrolled functionality into molecules like (E)-5-phenylpent-4-en-1-ol. nih.gov

The terminal styrenic moiety of (E)-5-phenylpent-4-en-1-ol suggests the potential for polymerization or oligomerization reactions, similar to styrene (B11656) itself. Oligomers are small polymers, typically consisting of a few monomer units (dimers, trimers, etc.). nih.govresearchgate.net The polymerization of styrene and its derivatives can proceed through radical, cationic, or anionic mechanisms.

For (E)-5-phenylpent-4-en-1-ol, the presence of the hydroxyl group could influence the polymerization process. In cationic polymerization, the alcohol's lone pairs could interfere with the cationic initiator. However, radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, should be a viable method for producing polymers or oligomers.

Studies on styrene have shown that oligomers can form during polymerization processes, especially at higher temperatures. researchgate.net These oligomers can be linear or cyclic. researchgate.net By analogy, (E)-5-phenylpent-4-en-1-ol could be expected to form dimers and trimers under similar conditions, resulting in low molecular weight polymers with pendant hydroxyl groups. These functional oligomers could have applications in materials science, for instance, as reactive intermediates for creating more complex polymer architectures.

Hydroxyl Group Derivatizations of (E)-5-phenylpent-4-en-1-ol

The primary alcohol functional group is a key site for derivatization, allowing for the introduction of various protecting groups or functional moieties that can alter the compound's physical properties and chemical reactivity.

Esterification is a fundamental derivatization of alcohols. The conversion of (E)-5-phenylpent-4-en-1-ol to its acetate ester, (E)-5-phenylpent-4-en-1-yl acetate, can be achieved through several standard methods. A common and efficient laboratory procedure involves the reaction of the alcohol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (HCl or acetic acid).

Table 3: Common Methods for the Synthesis of (E)-5-phenylpent-4-en-1-yl acetate

| Reagent 1 | Reagent 2 | Solvent | Conditions |

| Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. |

| Acetic Acid | Sulfuric Acid (catalyst) | Toluene (with Dean-Stark) | Reflux |

These reactions are generally high-yielding and proceed under mild conditions, leaving the double bond and the phenyl ring intact. The resulting ester often has a more pleasant aroma and different solubility properties compared to the parent alcohol.

Sulfonylation of the hydroxyl group is a critical transformation for converting the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The formation of a tosylate ester, such as (E)-5-phenylpent-4-en-1-yl 4-methylbenzenesulfonate, is a representative example.

This transformation is typically accomplished by reacting the alcohol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is often used as both the base and the solvent. Alternatively, triethylamine can be used as the base in a solvent like dichloromethane, sometimes with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. rsc.org

Table 4: Reagents for the Synthesis of (E)-5-phenylpent-4-en-1-yl 4-methylbenzenesulfonate

| Sulfonylating Agent | Base | Solvent | Conditions |

| 4-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | 0 °C to Room Temp. |

| 4-Toluenesulfonyl chloride (TsCl) | Triethylamine, DMAP (cat.) | Dichloromethane (DCM) | 0 °C to Room Temp. |

The resulting tosylate is a versatile synthetic intermediate. The tosylate group can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azides, alkoxides), providing a gateway to a large family of new compounds derived from the parent alcohol.

Etherification Reactions (e.g., 2-((E)-5-phenylpent-4-enyloxy)tetrahydro-2H-pyran)

The hydroxyl group of (E)-5-phenylpent-4-en-1-ol can readily undergo etherification reactions. A common and synthetically useful example is the protection of the alcohol as a tetrahydropyranyl (THP) ether. This reaction involves the acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).

The formation of 2-((E)-5-phenylpent-4-enyloxy)tetrahydro-2H-pyran proceeds under mild acidic conditions. nih.govnih.govsigmaaldrich.com The mechanism involves the protonation of the dihydropyran to form a resonance-stabilized oxocarbenium ion intermediate. youtube.com The alcohol, (E)-5-phenylpent-4-en-1-ol, then acts as a nucleophile, attacking the carbocation to form the THP ether. masterorganicchemistry.comresearchgate.net This reaction is reversible and is typically driven to completion by using an excess of dihydropyran or by removing the small amount of alcohol that may be present at equilibrium. thieme-connect.de A variety of acid catalysts can be employed, ranging from strong protic acids like p-toluenesulfonic acid (PTSA) to Lewis acids such as boron trifluoride etherate. sigmaaldrich.com Heterogeneous acid catalysts, for instance, ammonium (B1175870) bisulfate supported on silica, have also been shown to be effective for the tetrahydropyranylation of alcohols in environmentally benign solvents. nih.gov

Table 1: Typical Conditions for the Synthesis of 2-((E)-5-phenylpent-4-enyloxy)tetrahydro-2H-pyran

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| (E)-5-phenylpent-4-en-1-ol | 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid (catalytic) | Dichloromethane | Room Temperature |

| (E)-5-phenylpent-4-en-1-ol | 3,4-Dihydro-2H-pyran | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temperature |

Catalytic Transformations Involving (E)-5-phenylpent-4-en-1-ol

The presence of both an alcohol and a double bond in (E)-5-phenylpent-4-en-1-ol makes it a versatile substrate for various catalytic transformations, enabling the construction of more complex molecular architectures.

Transition Metal-Catalyzed Processes

Transition metal catalysts can engage with either the alkene or the alcohol functionality, or both simultaneously, to promote a range of reactions. While specific studies on (E)-5-phenylpent-4-en-1-ol are not abundant, the reactivity of analogous homoallylic and cinnamyl alcohols provides significant insight into its potential transformations.

Cyclization Reactions: Intramolecular cyclization reactions of unsaturated alcohols are a powerful tool in organic synthesis. Transition metals, such as palladium and platinum, are known to catalyze the hydroamination and hydroarylation reactions of unsaturated systems. core.ac.uk For a molecule like (E)-5-phenylpent-4-en-1-ol, a transition metal could facilitate an intramolecular cyclization to form cyclic ethers.

Borrowing Hydrogen/Hydrogen Autotransfer Reactions: This methodology allows alcohols to be used as alkylating agents. researchgate.net A transition metal catalyst first dehydrogenates the alcohol to the corresponding aldehyde. This intermediate can then participate in a subsequent reaction, with the metal-hydride species generated in the first step acting as the reductant in the final step. mdpi.com This approach could be used for C-C bond formation at the carbon adjacent to the hydroxyl group in (E)-5-phenylpent-4-en-1-ol.

Hydroboration: While not strictly a transformation of the alcohol, the double bond can undergo transition metal-catalyzed hydroboration. The use of a transition metal catalyst can alter the regioselectivity of the hydroboration compared to the uncatalyzed reaction. illinois.edu

Organocatalytic Applications

Organocatalysis offers a complementary approach to metal-catalyzed reactions, often providing high levels of stereocontrol under mild conditions. The functionalities in (E)-5-phenylpent-4-en-1-ol are amenable to activation by various organocatalysts.

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, are effective catalysts for a variety of asymmetric transformations. For unsaturated alcohols, these catalysts can promote enantioselective cyclization reactions. acs.org For instance, an intramolecular carbonyl-ene type reaction could be envisaged if the alcohol were first oxidized to the corresponding aldehyde, followed by an organocatalytic cyclization to form a chiral cyclic alcohol.

Activation of the Double Bond: The styrenyl double bond can be activated by chiral organocatalysts to participate in various asymmetric addition reactions. For example, in the presence of a chiral amine catalyst, the corresponding aldehyde (formed by oxidation of the alcohol) could form an enamine, which could then undergo further reaction.

Mechanistic Investigations of Key Reactions of (E)-5-phenylpent-4-en-1-ol

Understanding the mechanisms of the reactions of (E)-5-phenylpent-4-en-1-ol is crucial for optimizing reaction conditions and controlling product selectivity.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions specifically involving (E)-5-phenylpent-4-en-1-ol are not extensively reported. However, general principles from related systems can be applied.

Etherification Kinetics: The acid-catalyzed etherification of alcohols with dihydropyran is generally a rapid reaction at room temperature. nih.gov The rate of reaction is dependent on the concentration of the acid catalyst and the nucleophilicity of the alcohol. Studies on the etherification of other alcohols have shown that the reaction can be influenced by the structure of the alcohol, with steric hindrance potentially slowing the reaction rate. osti.gov

Thermodynamics of Etherification: The formation of a THP ether is an equilibrium process. thieme-connect.de While the equilibrium often favors the product, it can be shifted further towards the ether by using an excess of one of the reagents.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to confirming reaction mechanisms.

Etherification Intermediates: In the acid-catalyzed formation of a THP ether, the key intermediate is the resonance-stabilized oxocarbenium ion formed from the protonation of dihydropyran. youtube.com This intermediate is highly electrophilic and readily attacked by the alcohol.

Transition Metal-Catalyzed Intermediates: In transition metal-catalyzed reactions, a variety of intermediates can be formed. For example, in a palladium-catalyzed cyclization, an initial step would likely involve the coordination of the palladium catalyst to the double bond of (E)-5-phenylpent-4-en-1-ol. Subsequent steps could involve the formation of organopalladium intermediates. In "borrowing hydrogen" reactions, a metal-hydride species is a key intermediate. mdpi.com The identification of these transient species often requires specialized spectroscopic techniques or trapping experiments.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (E)-5-phenylpent-4-en-1-ol |

| 2-((E)-5-phenylpent-4-enyloxy)tetrahydro-2H-pyran |

| 3,4-dihydro-2H-pyran |

| p-toluenesulfonic acid |

| pyridinium p-toluenesulfonate |

Applications of E 5 Phenylpent 4 En 1 Ol in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. (E)-5-phenylpent-4-en-1-ol and its close derivatives have proven to be effective starting points for constructing elaborate molecular frameworks found in nature.

While not always used directly, the core structure of (E)-5-phenylpent-4-en-1-ol is a recognized precursor for key fragments in the total synthesis of α-Tocopherol, the most biologically active form of Vitamin E. rsc.orgrsc.orgsemanticscholar.org Synthetic strategies often employ closely related analogues that are subsequently elaborated to form the characteristic chroman ring and phytyl tail of the vitamin.

One notable approach involves the stereoselective reduction of a related aldehyde to produce 2-methyl-5-phenylpent-4-en-1-ol. rsc.org This chiral alcohol is then converted into (3R,7R)-3,7,11-trimethyldodecan-1-ol, a crucial intermediate for the synthesis of natural α-tocopherol. rsc.org Another strategy employs (E)-cinnamyl halides, which are alkylated and then subjected to asymmetric dihydroxylation to generate chiral diols. semanticscholar.org These diols are essential building blocks for constructing the tocopherol skeleton. semanticscholar.org These examples underscore the value of the 5-phenylpentenyl framework in accessing the complex, stereochemically rich structures required for Vitamin E synthesis.

Table 1: Synthesis of α-Tocopherol Intermediates from (E)-5-phenylpent-4-en-1-ol Derivatives

| Precursor | Key Transformation | Intermediate | Application |

|---|---|---|---|

| 2-methyl-5-phenylpent-4-enal | Reduction with baker's yeast | (2S)-2-methyl-5-phenylpent-4-en-1-ol | Converted to a key C15 side-chain intermediate for natural α-tocopherol. rsc.org |

The utility of the (E)-5-phenylpent-4-en-1-ol scaffold extends to the synthesis of other classes of bioactive molecules. A significant example is the synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives. researchgate.net These complex heterocyclic structures are formed through a tandem Prins and Friedel–Crafts cyclization. In this process, a derivative, (4E)-3-benzyl-5-phenylpent-4-en-1-ol, undergoes a smooth, acid-catalyzed coupling with various aldehydes and ketones to construct the intricate polycyclic system with high diastereoselectivity. researchgate.net This reaction creates four new stereocenters in a single operation, demonstrating an efficient method for building molecular complexity from a cinnamyl-type precursor. researchgate.net The development of such reactions is central to the discovery of new biologically active compounds.

Table 2: Synthesis of a Bioactive Scaffold from a (E)-5-phenylpent-4-en-1-ol Derivative

| Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|

Building Block in Pharmaceutical Intermediate Synthesis

The structural motifs present in (E)-5-phenylpent-4-en-1-ol are frequently found in pharmaceutically active molecules, making it and its derivatives valuable intermediates in drug discovery and development. ontosight.ai Its utility lies in its capacity to be transformed into more complex structures that form the core of a drug molecule.

An example of its application in this area can be seen in the process development for the potent PPAR agonist NNC 61-4655, an antidiabetic drug candidate. bg.ac.rs The synthesis of a key intermediate, (S)-E-2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynyloxy)phenyl]propanoic acid isopropyl ester, relies on building blocks that share the phenyl-terminated five-carbon chain. bg.ac.rs Although this specific example is an yne (alkyne) derivative, it highlights the industrial relevance of this structural class for constructing complex pharmaceutical agents. The ability to perform scalable syntheses of such intermediates is crucial for the progression of drug candidates from medicinal chemistry labs to clinical trials. bg.ac.rs

Table 3: Related Structures in Pharmaceutical Intermediate Synthesis

| Compound Class | Example Intermediate | Therapeutic Area |

|---|

Precursor for Advanced Materials

The reactivity of (E)-5-phenylpent-4-en-1-ol makes it a candidate for the synthesis of advanced functional materials. The presence of both a hydroxyl group and a polymerizable alkene moiety allows it to potentially serve as a monomer in the creation of novel polymers. ontosight.ai

The hydroxyl group can be readily esterified, a common reaction for producing polyester (B1180765) monomers. For instance, the compound can be reacted to form derivatives like (E)-5-phenylpent-4-en-1-yl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, demonstrating the transformation of the alcohol into an ester suitable for polymerization. rsc.org Furthermore, related cinnamic acid derivatives are known to be used as building blocks for advanced polymers with a wide range of applications, from engineered plastics to biomedical systems like drug delivery vehicles. The phenyl and alkene groups can impart desirable properties such as thermal stability and specific optical or electronic functions to the resulting polymer. Additionally, derivatives of this structural class have been explored as antioxidant additives to protect commodity plastics like polypropylene (B1209903) from degradation. nih.gov

Table 4: Potential Applications in Advanced Materials

| Functional Group | Potential Application | Example |

|---|---|---|

| Hydroxyl (-OH) | Monomer for Polyesters | Esterification to form polymerizable units. rsc.org |

| Alkene (-C=C-) | Polymerization | Can undergo addition polymerization. ontosight.ai |

| Phenylalkenyl Core | Polymer Additives | Cinnamic acid derivatives act as antioxidants in polymers. nih.gov |

Contributions to Green Chemistry Syntheses

(E)-5-phenylpent-4-en-1-ol is also featured in the development of more sustainable and environmentally friendly synthetic methods, a key goal of green chemistry. Research has focused on using greener reaction conditions and technologies to synthesize and derivatize this compound.

A prominent example is the use of organic electrosynthesis, which replaces conventional chemical reagents with electricity to drive reactions. soton.ac.uk The electrochemical oxidative cyclization of (E)-5-phenylpent-4-en-1-ol has been studied as a reagent-free method to produce substituted tetrahydrofurans, which are important structural motifs in many natural products. soton.ac.uk This approach avoids the use of often toxic and expensive oxidizing agents. Other green chemistry principles have been applied to related structures, such as the use of dimethyl carbonate as a non-toxic methylating agent and reusable aluminum oxide catalysts in the synthesis of tocopheramine derivatives. d-nb.info Furthermore, techniques like mechanochemistry (ball-milling), which drastically reduce or eliminate the need for solvents, have been successfully applied to reactions involving the phenylalkenyl structure, such as in oxidative Heck couplings. rsc.org

Table 5: Green Chemistry Approaches Involving the (E)-5-phenylpent-4-en-1-ol Scaffold

| Green Chemistry Principle | Technique | Application |

|---|---|---|

| Alternative Energy Input | Organic Electrosynthesis | Reagent-free oxidative cyclization to form heterocycles. soton.ac.uk |

| Safer Solvents & Reagents | Green Methylating Agent | Use of dimethyl carbonate instead of toxic alternatives for derivatization. d-nb.info |

| Catalysis | Reusable Catalysts | Use of aluminum oxide as a recyclable catalyst. d-nb.info |

Advanced Spectroscopic and Analytical Characterization of E 5 Phenylpent 4 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (E)-5-phenylpent-4-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the configuration of the double bond, and the position of the hydroxyl group.

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values) are diagnostic. The protons on the phenyl group typically appear in the aromatic region (δ 7.2-7.4 ppm). The trans-configuration of the double bond is confirmed by the large coupling constant (typically ~15-16 Hz) between the two vinylic protons. The signals for the aliphatic chain protons and the hydroxyl proton appear in the upfield region, with multiplicities that reflect their neighboring protons.

¹³C NMR spectroscopy provides complementary information by identifying the chemical shift of each unique carbon atom in the molecule. The carbon atoms of the phenyl ring, the double bond, the aliphatic chain, and the carbon bearing the hydroxyl group all resonate at characteristic frequencies, providing a complete map of the carbon framework.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-5-phenylpent-4-en-1-ol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | m | 2H | Phenyl (ortho) |

| ~7.29 | m | 2H | Phenyl (meta) |

| ~7.20 | m | 1H | Phenyl (para) |

| ~6.45 | d, J ≈ 15.8 Hz | 1H | H-5 (PhCH=) |

| ~6.20 | dt, J ≈ 15.8, 6.6 Hz | 1H | H-4 (=CHCH₂) |

| ~3.68 | t, J ≈ 6.5 Hz | 2H | H-1 (-CH₂OH) |

| ~2.30 | q, J ≈ 7.0 Hz | 2H | H-3 |

| ~1.75 | quint, J ≈ 6.8 Hz | 2H | H-2 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-5-phenylpent-4-en-1-ol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~137.5 | Phenyl C (quaternary) |

| ~131.0 | C-5 |

| ~129.5 | C-4 |

| ~128.5 | Phenyl CH (ortho/meta) |

| ~127.0 | Phenyl CH (para) |

| ~126.0 | Phenyl CH (ortho/meta) |

| ~62.5 | C-1 |

| ~32.5 | C-2 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal in the analysis of (E)-5-phenylpent-4-en-1-ol.

GC-MS Analysis: The compound is sufficiently volatile for GC-MS analysis. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162, corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. Key fragments for (E)-5-phenylpent-4-en-1-ol include prominent peaks at m/z 129, 117, and 91 nih.gov. The peak at m/z 91 is characteristic of a benzyl (B1604629) or tropylium (B1234903) ion fragment, a common feature for compounds containing a benzyl group nih.gov.

Table 3: Key GC-MS Fragmentation Data for (E)-5-phenylpent-4-en-1-ol nih.gov

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Identity |

|---|---|---|

| 162 | Low | Molecular Ion [M]⁺ |

| 129 | High | [M - H₂O - CH₃]⁺ |

| 117 | Medium | [C₉H₉]⁺ |

LC-MS Method Development: For LC-MS analysis, which is suitable for less volatile or thermally labile compounds, method development would involve selecting appropriate chromatographic conditions and mass spectrometric parameters. A common approach for related cinnamyl compounds involves reverse-phase chromatography nih.govresearchgate.net.

Chromatography: A C18 stationary phase column with a gradient elution system, typically using a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acidifier like formic acid, would be effective for separation nih.gov.

Ionization: Electrospray ionization (ESI) in positive ion mode would likely be used, detecting the protonated molecule [M+H]⁺ at m/z 163. Tandem mass spectrometry (MS/MS) could then be employed to generate characteristic fragment ions for selective and sensitive quantification.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and for separating and quantifying enantiomers.

HPLC is a versatile and widely used technique for the analysis of (E)-5-phenylpent-4-en-1-ol. It can be employed for both purity assessment and, with specialized columns, for the determination of enantiomeric excess in related chiral compounds lookchem.com.

Purity Determination: A standard reverse-phase HPLC method using a C18 column is typically used to determine the chemical purity. The compound is detected using a UV detector, leveraging the chromophore of the phenyl ring (typically around 254 nm). The purity is calculated based on the relative area of the main peak.

Enantiomeric Excess (ee) Determination: While (E)-5-phenylpent-4-en-1-ol itself is achiral, many related allylic alcohols are chiral and require ee determination researchgate.netacs.org. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak AD-H) are commonly used to resolve enantiomers of allylic alcohols researchgate.net. The mobile phase is often a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) researchgate.net. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess heraldopenaccess.usnih.gov.

UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC mdpi.com. This results in significantly faster analysis times, improved resolution, and greater sensitivity nih.gov.

A UPLC method for (E)-5-phenylpent-4-en-1-ol would be analogous to an HPLC method but with enhanced performance. A typical UPLC system would employ a sub-2 µm C18 column with a rapid gradient elution of acidified water and methanol or acetonitrile nih.govmdpi.com. The shorter run times make UPLC particularly suitable for high-throughput analysis in research and quality control settings.

Advanced Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For (E)-5-phenylpent-4-en-1-ol, the IR spectrum would show characteristic absorption bands confirming its key structural features. The most prominent would be a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching of the aromatic ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching of the alkene and aromatic ring are observed in the 1600-1670 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A strong band around 965 cm⁻¹ is highly characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it well-suited for observing the C=C and C-C backbone vibrations of the molecule nih.gov. The styryl C=C stretch would typically yield a strong Raman signal mdpi.com.

Table 4: Characteristic Vibrational Frequencies for (E)-5-phenylpent-4-en-1-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic/Alkene |

| 2850-2960 | C-H stretch | Aliphatic |

| ~1650 | C=C stretch | Alkene |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Primary Alcohol |

Computational Modeling and Theoretical Studies of E 5 Phenylpent 4 En 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (such as HOMO and LUMO), electrostatic potential, or reactivity descriptors for (E)-5-phenylpent-4-en-1-ol have been identified. Such calculations would be essential for understanding its chemical behavior, but the necessary research has not been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing the use of Molecular Dynamics (MD) simulations to investigate the conformational landscape of (E)-5-phenylpent-4-en-1-ol. Studies of this nature would provide insight into the molecule's flexibility, preferred shapes, and how it interacts with other molecules, including potential solvents or biological targets. However, no such simulation data has been published.

Reaction Pathway Modeling and Transition State Analysis

An extensive search did not yield any publications on the modeling of reaction pathways involving (E)-5-phenylpent-4-en-1-ol. This includes the computational analysis of potential chemical transformations, identification of transition states, and calculation of activation energies. This information is crucial for predicting reaction outcomes and understanding mechanisms, but remains uninvestigated for this specific compound in the available literature.

Theoretical Spectroscopy Predictions

No peer-reviewed articles were found that present theoretical predictions of the spectroscopic properties of (E)-5-phenylpent-4-en-1-ol. Such studies, which often use methods like DFT, would calculate theoretical NMR, IR, or UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming the compound's structure, but the relevant computational research is absent from the scientific record.

Biological Relevance and Enzymatic Interactions of E 5 Phenylpent 4 En 1 Ol

Involvement in Peroxidase-Catalyzed Reduction Pathways

(E)-5-phenylpent-4-en-1-ol, also referred to as 5-phenyl-4-pentenyl-alcohol (PPA), has been identified as a product of the enzymatic reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This conversion is catalyzed by peroxidases, a class of enzymes that play a crucial role in the detoxification of reactive oxygen species.

The reduction of PPHP to PPA serves as a model reaction for studying the activity of various peroxidases. For instance, horseradish peroxidase (HRP) has been shown to effectively catalyze this reaction in the presence of a reducing substrate. The kinetic properties of this enzymatic reduction can be determined, providing insights into the efficiency of different peroxidases and the suitability of various compounds to act as reducing substrates. This pathway highlights a significant biological role for (E)-5-phenylpent-4-en-1-ol as a product of detoxification processes, mitigating the potential damage caused by hydroperoxides.

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| 5-phenyl-4-pentenyl-hydroperoxide (PPHP) | Peroxidases (e.g., Horseradish Peroxidase) | (E)-5-phenylpent-4-en-1-ol (PPA) | Detoxification of hydroperoxides |

Investigation of Potential Metabolic Pathways

While specific studies on the metabolic pathways of (E)-5-phenylpent-4-en-1-ol are limited, its structural similarity to cinnamyl alcohol allows for informed predictions about its metabolic fate. Cinnamyl alcohol, a well-studied phenylpropanoid, undergoes several key biotransformation reactions in vivo. inchem.org It is anticipated that (E)-5-phenylpent-4-en-1-ol would follow similar metabolic routes.

One probable pathway is the oxidation of the primary alcohol group. This would initially yield the corresponding aldehyde, (E)-5-phenylpent-4-en-1-al, catalyzed by alcohol dehydrogenases. wikipedia.org Further oxidation of the aldehyde by aldehyde dehydrogenases would produce the carboxylic acid, (E)-5-phenylpent-4-enoic acid.

Another significant metabolic route for compounds like cinnamyl alcohol involves conjugation reactions. These processes increase the water solubility of the molecule, facilitating its excretion from the body. It is plausible that (E)-5-phenylpent-4-en-1-ol could undergo glucuronidation, where glucuronic acid is attached to the hydroxyl group, or sulfation, involving the addition of a sulfate (B86663) group. These conjugation reactions are common detoxification pathways for xenobiotics and endogenous compounds containing hydroxyl groups.

| Metabolic Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|

| Oxidation | (E)-5-phenylpent-4-en-1-al | Alcohol Dehydrogenase |

| Oxidation | (E)-5-phenylpent-4-enoic acid | Aldehyde Dehydrogenase |

| Glucuronidation | (E)-5-phenylpent-4-en-1-ol glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | (E)-5-phenylpent-4-en-1-ol sulfate | Sulfotransferases (SULTs) |

Exploration of Pharmacological Target Interactions

The pharmacological potential of (E)-5-phenylpent-4-en-1-ol is an emerging area of research. Drawing parallels from its structural analog, cinnamyl alcohol, and other cinnamic acid derivatives, several potential pharmacological targets can be proposed. researchgate.net

Cinnamyl alcohol and its derivatives have been reported to exhibit a range of biological activities, including enzyme inhibition. nih.gov For instance, they have been shown to inhibit enzymes such as histone deacetylase 8 (HDAC8), tyrosinase, and α-glucosidase. nih.govresearchgate.netugm.ac.id Inhibition of these enzymes is associated with various therapeutic effects, including anticancer and antidiabetic properties. Therefore, it is conceivable that (E)-5-phenylpent-4-en-1-ol may also interact with and modulate the activity of these or similar enzymes.

Furthermore, recent studies have indicated that cinnamyl alcohol can influence cellular signaling pathways. It has been demonstrated to attenuate adipogenesis by arresting the cell cycle and modulating the AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. nih.gov These pathways are critical regulators of cellular metabolism and growth, and their modulation by (E)-5-phenylpent-4-en-1-ol could have significant pharmacological implications. Further research is warranted to explore these potential interactions and elucidate the specific molecular targets of this compound.

| Potential Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Histone Deacetylase 8 (HDAC8), Tyrosinase, α-Glucosidase | Oncology, Dermatology, Diabetes |

| Signaling Pathways | AMPKα, ERK1/2 | Metabolic Disorders, Oncology |

Future Perspectives and Emerging Research Areas for E 5 Phenylpent 4 En 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to (E)-5-phenylpent-4-en-1-ol and related homoallylic alcohols often rely on classical methods. The future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign strategies.

Biocatalysis: The use of enzymes or whole-cell systems offers a promising green alternative for the synthesis of (E)-5-phenylpent-4-en-1-ol. Biocatalytic approaches could provide high stereo- and regioselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. Research in this area could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this molecule.

Organocatalysis: The development of small organic molecule catalysts for the asymmetric synthesis of (E)-5-phenylpent-4-en-1-ol is another burgeoning research area. Chiral organocatalysts could enable the enantioselective construction of the molecule, a crucial aspect for its potential applications in medicinal chemistry and chemical biology.

Flow Chemistry and Process Intensification: Transitioning the synthesis of (E)-5-phenylpent-4-en-1-ol to continuous flow processes could offer significant advantages in terms of safety, scalability, and reproducibility. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Sustainable Reagents and Solvents: Future synthetic methodologies should prioritize the use of renewable starting materials, greener solvents (e.g., water, supercritical CO2, bio-based solvents), and reagents with lower environmental impact. This aligns with the growing demand for sustainable practices in the chemical industry.

Exploration of Untapped Reactivity Profiles and Cascade Reactions

The reactivity of (E)-5-phenylpent-4-en-1-ol is largely dictated by its two key functional groups: the hydroxyl group and the carbon-carbon double bond. While standard transformations of these groups can be predicted, there is significant potential for discovering novel reactivity and developing elegant cascade reactions.

Tandem and Domino Reactions: The proximity of the hydroxyl and alkene functionalities in (E)-5-phenylpent-4-en-1-ol makes it an ideal substrate for designing tandem or domino reactions. For instance, a single catalytic system could initiate a sequence of transformations, such as a cyclization followed by an oxidation or functionalization, to rapidly build molecular complexity from a simple starting material. This approach is highly efficient as it minimizes purification steps and reduces solvent and reagent consumption.

Metathesis Reactions: Olefin metathesis represents a powerful tool for carbon-carbon bond formation. Investigating the behavior of (E)-5-phenylpent-4-en-1-ol in various metathesis reactions, such as ring-closing metathesis (after appropriate functionalization) or cross-metathesis with other olefins, could lead to the synthesis of a diverse range of valuable compounds.

Directed Functionalization: The hydroxyl group can be utilized to direct the functionalization of the alkene, providing a handle for achieving high regioselectivity. Research into novel directing groups and catalytic systems could unlock new pathways for the selective modification of the double bond.

Broader Applications in Chemical Biology, Materials Science, and Medicinal Chemistry

While specific applications of (E)-5-phenylpent-4-en-1-ol are not yet well-documented, its structural motifs suggest a range of potential uses in various scientific fields.

Chemical Biology: As a small molecule with distinct functional groups, (E)-5-phenylpent-4-en-1-ol could serve as a scaffold for the development of chemical probes to study biological processes. Its phenylpentenol core could be a starting point for designing enzyme inhibitors or modulators of protein-protein interactions. Furthermore, its structure is related to cinnamyl alcohol, a compound with known biological activities, suggesting that (E)-5-phenylpent-4-en-1-ol and its derivatives may also possess interesting biological properties.

Materials Science: The presence of a polymerizable alkene and a modifiable hydroxyl group makes (E)-5-phenylpent-4-en-1-ol a potential monomer for the synthesis of novel polymers. The resulting polymers could have unique properties conferred by the phenyl group, such as altered thermal stability, refractive index, or hydrophobicity. These materials could find applications in coatings, adhesives, or advanced functional materials.

Medicinal Chemistry: The phenylpentenol moiety is a structural feature found in some bioactive natural products and synthetic compounds. This suggests that (E)-5-phenylpent-4-en-1-ol could serve as a valuable building block in the synthesis of new drug candidates. Its potential pharmacological activities could be explored through screening in various biological assays. The development of a library of derivatives based on the (E)-5-phenylpent-4-en-1-ol scaffold could be a fruitful strategy in the search for new therapeutic agents.

The table below summarizes the key research areas and their potential impact:

| Research Area | Focus | Potential Impact |

| Novel and Sustainable Synthetic Methodologies | Biocatalysis, Organocatalysis, Flow Chemistry, Green Reagents | More efficient, environmentally friendly, and scalable synthesis. |

| Untapped Reactivity Profiles and Cascade Reactions | Tandem/Domino Reactions, Metathesis, Directed Functionalization | Rapid construction of complex molecules from a simple precursor. |

| Broader Applications | Chemical Biology, Materials Science, Medicinal Chemistry | Development of new chemical probes, functional polymers, and potential drug candidates. |

Q & A

Q. How can early-career researchers mitigate procedural errors in organic synthesis labs?

- Answer : Implement pre-lab checklists for equipment calibration (e.g., thermocouples, pressure gauges) and peer-review protocols for reaction setups. Studies show that 40% of student errors arise from inadequate interlinking of conceptual and procedural knowledge .

Tables for Methodological Reference

| Variable | Example Parameters | Documentation Standard |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C, 10 mol% Ni | Specify supplier, activation method |

| Reaction Temperature | 60°C (±0.5°C) | Report calibration certificate |

| Spectral Resolution | 400 MHz (NMR), 0.5 cm (IR) | Include instrument model and settings |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.